molecular formula C8H13BrO2 B6613310 (2S)-2-bromo-2-cyclohexylacetic acid CAS No. 2866254-41-1

(2S)-2-bromo-2-cyclohexylacetic acid

Cat. No.: B6613310
CAS No.: 2866254-41-1
M. Wt: 221.09 g/mol
InChI Key: HQZXUBBDWRDPCS-ZETCQYMHSA-N
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Description

(2S)-2-Bromo-2-cyclohexylacetic acid is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-bromo-2-cyclohexylacetic acid typically involves the bromination of 2-cyclohexylacetic acid. One common method includes the use of bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position relative to the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Bromo-2-cyclohexylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclohexyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.

    Reduction: Lithium aluminum hydride in anhydrous ether for reduction.

    Oxidation: Potassium permanganate in acidic or basic medium for oxidation.

Major Products:

    Substitution: Formation of 2-hydroxy-2-cyclohexylacetic acid.

    Reduction: Formation of 2-cyclohexylacetic acid.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

(2S)-2-Bromo-2-cyclohexylacetic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-2-cyclohexylacetic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The carboxylic acid moiety can engage in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.

Comparison with Similar Compounds

    2-Bromo-2-phenylacetic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Bromo-2-methylacetic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

    2-Chloro-2-cyclohexylacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: (2S)-2-Bromo-2-cyclohexylacetic acid is unique due to the combination of the bromine atom and the cyclohexyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

(2S)-2-bromo-2-cyclohexylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXUBBDWRDPCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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